molecular formula C12H23NO8 B099214 N-D-Gluconoyl-L-leucine CAS No. 15893-50-2

N-D-Gluconoyl-L-leucine

Cat. No. B099214
CAS RN: 15893-50-2
M. Wt: 309.31 g/mol
InChI Key: ODWILBCFLAFDSM-LOLPMWEVSA-N
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Description

“N-D-Gluconoyl-L-leucine” is a chemical compound with the molecular formula C12H23NO8 . It has an average mass of 309.313 Da and a monoisotopic mass of 309.142365 Da . It is also known by other names such as (2S)-4-Methyl-2-{[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino}pentanoic acid .


Synthesis Analysis

The synthesis of sugar-based polypeptides, including those carrying linear gluconoyl moieties as side-groups, has been reported . The strategy involved preparing the polypeptide via ring-opening polymerization of N-carboxyanhydrides using either an Al-Schiff’s base metal complex or a primary amine . The free amino side-groups of the polylysine units are then reacted with gluconolactone, leading to a main polypeptide backbone and linear sugar moieties as pendant groups .


Molecular Structure Analysis

The molecular structure of “N-D-Gluconoyl-L-leucine” can be analyzed using various chemistry software . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-D-Gluconoyl-L-leucine” can be analyzed based on its molecular formula, average mass, and monoisotopic mass . Further analysis can be conducted using various chemistry software .

Future Directions

The future directions of “N-D-Gluconoyl-L-leucine” research could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly evaluated. As acetylation of leucine has been shown to switch its uptake into cells, revealing a way for the rational design of drugs to target anion transporters , similar modifications to “N-D-Gluconoyl-L-leucine” could be explored in future research.

properties

IUPAC Name

(2S)-4-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO8/c1-5(2)3-6(12(20)21)13-11(19)10(18)9(17)8(16)7(15)4-14/h5-10,14-18H,3-4H2,1-2H3,(H,13,19)(H,20,21)/t6-,7+,8+,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWILBCFLAFDSM-LOLPMWEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312018
Record name L-Leucine, N-D-gluconoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-D-Gluconoyl-L-leucine

CAS RN

15893-50-2
Record name L-Leucine, N-D-gluconoyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15893-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-D-Gluconoyl-L-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, N-D-gluconoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-D-gluconoyl-L-leucine
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